

Application Notes and Protocols for Solid-Phase Synthesis of ^{15}N -Labeled RNA

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Compound of Interest

Compound Name: *rU Phosphoramidite- ^{15}N*

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Introduction

The site-specific incorporation of stable isotopes, such as ^{15}N , into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis utilizing phosphoramidite chemistry offers a robust and precise method for introducing ^{15}N -labeled nucleotides at specific positions within an RNA sequence.[1] This technique allows researchers to overcome spectral overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing interactions, which is crucial for understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-phase synthesis of ^{15}N -labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.

Data Presentation

Table 1: Key Materials and Reagents for ^{15}N -Labeled RNA Synthesis

Category	Item	Typical Specification/Supplier
Solid Support	Controlled Pore Glass (CPG) or Polystyrene (PS)	Pre-loaded with the initial 3'-terminal nucleoside; 20-30 $\mu\text{mol/g}$ loading.[1]
¹⁵ N-Labeled Monomers	¹⁵ N-labeled RNA Phosphoramidites (A, C, G, U)	Uniformly or site-specifically ¹⁵ N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G).[1] Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.[1]
Synthesis Reagents	Deblocking (Detritylation) Solution	3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1]
Activator Solution	0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT).[1]	
Capping Solution A	Acetic Anhydride/2,6-Lutidine/THF.[1]	
Capping Solution B	16% N-Methylimidazole in THF.[1]	
Oxidizer Solution	0.02 M Iodine in THF/Pyridine/Water.[1]	
Anhydrous Acetonitrile	For washing and phosphoramidite dissolution.	
Cleavage & Deprotection	Ammonium Hydroxide/40% Methylamine (AMA)	1:1 solution.
Triethylamine trihydrofluoride (TEA·3HF)	For removal of 2'-O-silyl protecting groups.	

Purification	Denaturing Polyacrylamide Gel Electrophoresis (PAGE)	High percentage (e.g., 20%) gel.
Elution Buffer	e.g., 0.3 M sodium acetate.	

Table 2: Quantitative Parameters in ¹⁵N-Labeled RNA Synthesis

Parameter	Typical Value/Range	Notes
Coupling Efficiency	~99% or higher	High coupling efficiency is crucial for the synthesis of longer RNA strands. A 1% drop in efficiency can significantly reduce the final yield.[2]
Isotopic Enrichment	98% - 99.9%	Dependent on the specifications from the supplier of ¹⁵ N-labeled phosphoramidites.[3]
Overall Yield (crude)	Varies significantly with length	For a 30-mer with 99% coupling efficiency, the theoretical yield is ~75%. [2] This decreases significantly with longer sequences.
Final Yield (post-purification)	300 - 700 nmol (for a dodecamer)	Highly dependent on the success of synthesis, cleavage, deprotection, and purification steps.[4]
Final Purity (Post-PAGE)	> 95%	Assessed by analytical HPLC or gel electrophoresis.[1]

Experimental Protocols

I. Automated Solid-Phase Synthesis

This protocol outlines the synthesis of a ^{15}N -labeled RNA oligonucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[5]

1. Preparation:

- Ensure all reagents are fresh and anhydrous where specified.
- Install the ^{15}N -labeled phosphoramidites and standard synthesis reagents on the synthesizer.
- Program the desired RNA sequence and synthesis scale (e.g., 1 μmol).[1]

2. Automated Synthesis Cycle: The synthesizer will automatically perform the following four steps for each nucleotide addition:[1]

- a. Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with 3% TCA in DCM. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[1]
- b. Coupling: The ^{15}N -labeled phosphoramidite and an activator (e.g., tetrazole) are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the RNA chain by one nucleotide.[1]
- c. Capping: To prevent the formation of sequences with deletions, any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) by treatment with Capping Solution A and B.[1]
- d. Oxidation: The newly formed phosphite triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate triester using an iodine solution.[1]

This cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence is assembled.

II. Cleavage and Deprotection

1. Stage I: Cleavage from Solid Support and Base Deprotection:

- Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.[1]

- Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[1]
- Incubate the mixture at 65°C for 10-15 minutes to cleave the RNA from the solid support and remove the protecting groups from the nucleobases.[1]
- Cool the tube on ice and centrifuge to pellet the CPG support.
- Carefully transfer the supernatant containing the RNA to a new tube.

2. Stage II: 2'-O-Protecting Group Removal:

- Evaporate the AMA solution to dryness using a vacuum concentrator.[1]
- To the dried pellet, add triethylamine trihydrofluoride (TEA·3HF) to remove the 2'-O-silyl protecting groups.
- Incubate at 65°C for 2.5 hours.[1]
- Quench the reaction by adding an appropriate buffer (e.g., isopropoxytrimethylsilane/TEA/NMP).

3. RNA Precipitation:

- Precipitate the RNA by adding a solution of n-butanol.
- Cool the mixture at -70°C for at least 1 hour.[1]
- Centrifuge to pellet the RNA.
- Wash the RNA pellet with 70% ethanol, centrifuge again, and dry the pellet.[1]

III. Purification and Quantification

1. Purification by Denaturing PAGE:

- Resuspend the dried RNA pellet in a formamide-containing loading buffer.
- Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.[1]

- Visualize the RNA band by UV shadowing.
- Excise the gel slice containing the full-length product.[1]
- Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).[1]

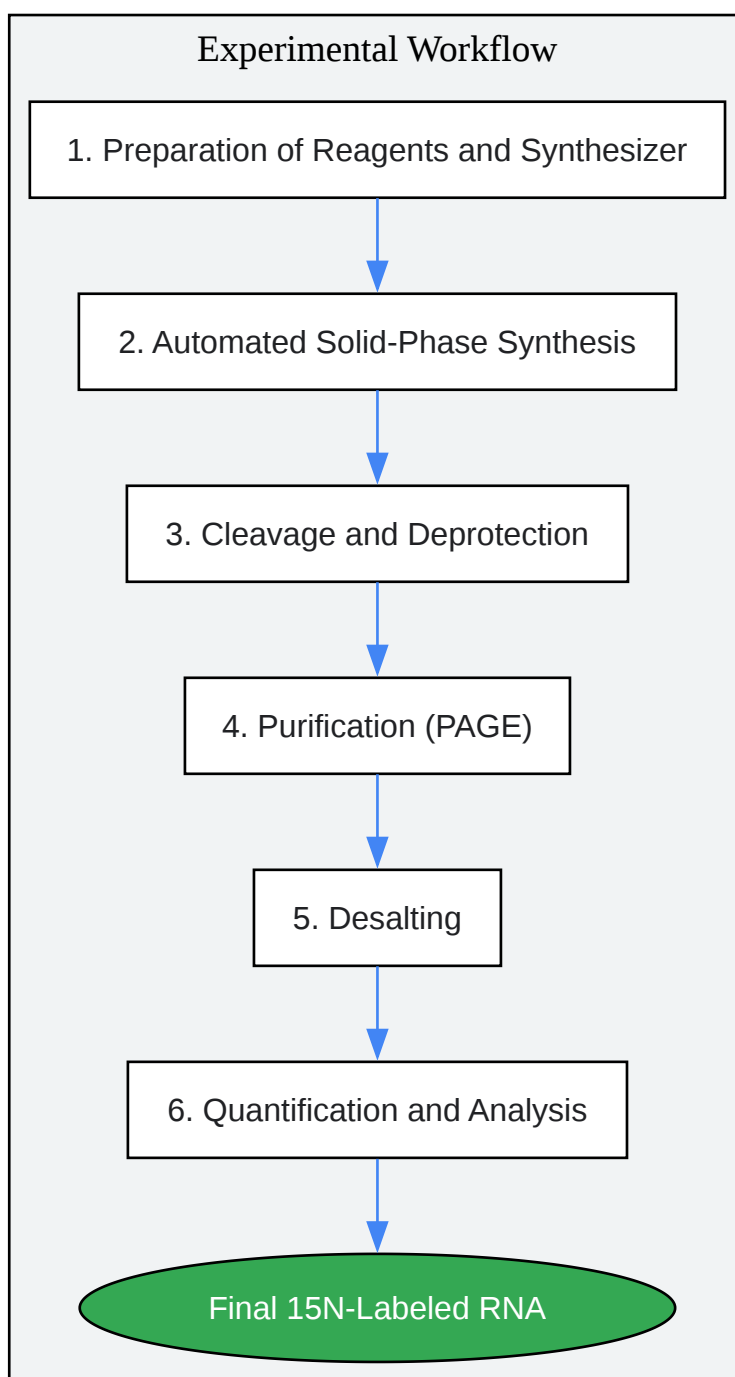
2. Desalting:

- The eluted RNA solution is desalted using a reversed-phase cartridge or by ethanol precipitation.[1]

3. Quantification:

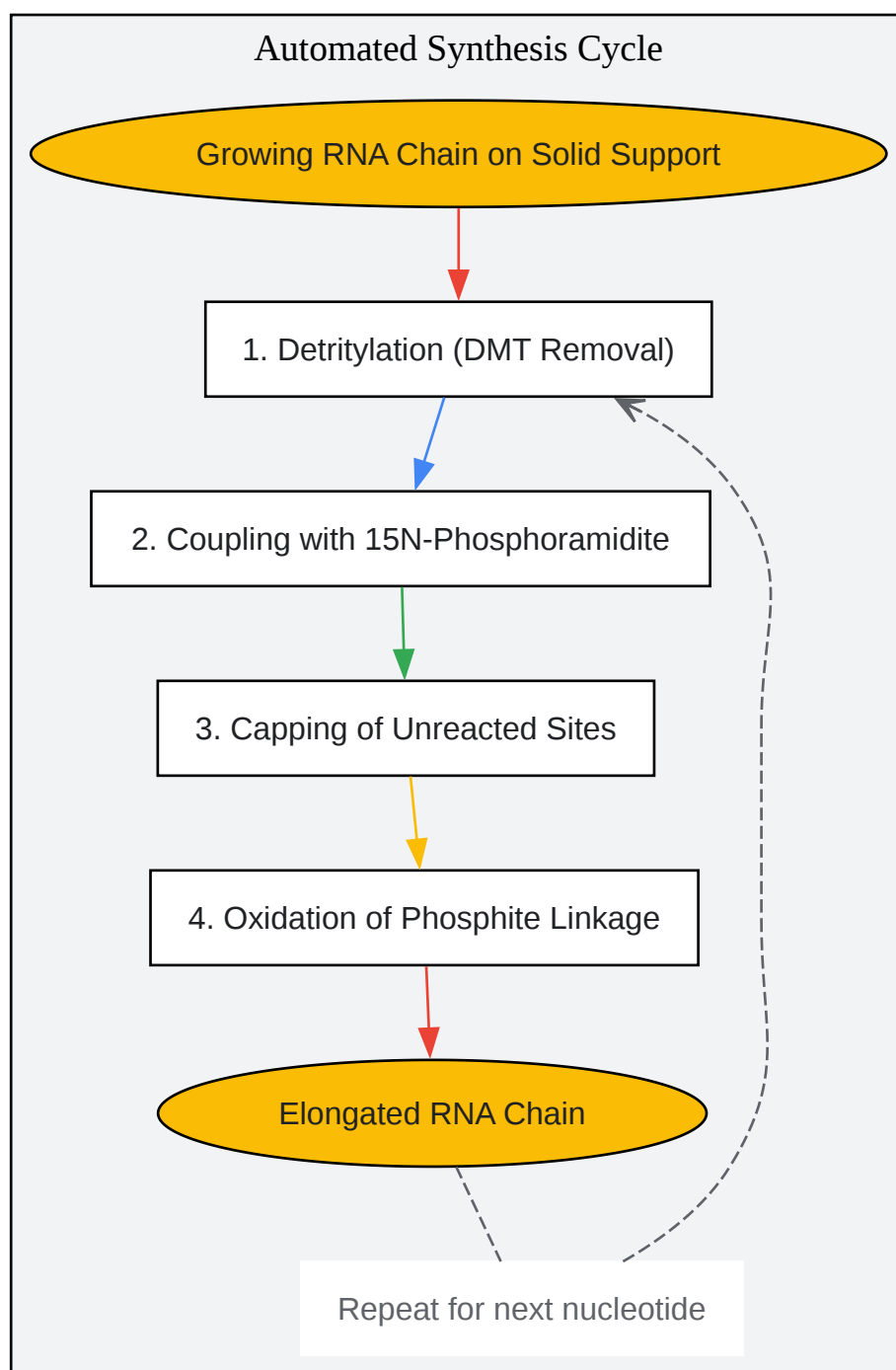
- The concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide are determined by measuring its absorbance at 260 nm (A_{260}) using a UV-Vis spectrophotometer.[1] The final purity should be greater than 95% as assessed by analytical HPLC or gel electrophoresis.[1]

Mandatory Visualization



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Caption: Overall workflow for the solid-phase synthesis of 15N-labeled RNA.



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Caption: The four-step phosphoramidite synthesis cycle.

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